Chenodeoxycholic acid glycine conjugate
Chenodeoxycholic acid glycine conjugate
Chenodeoxycholic acid glycine conjugate, also known as (23R)-hydroxychenodeoxycholylglycine or 12-deoxycholylglycine, belongs to the class of organic compounds known as glycinated bile acids and derivatives. Glycinated bile acids and derivatives are compounds with a structure characterized by the presence of a glycine linked to a bile acid skeleton. Chenodeoxycholic acid glycine conjugate is considered to be a practically insoluble (in water) and relatively neutral molecule. Chenodeoxycholic acid glycine conjugate has been found in human hepatic tissue and prostate tissues, and has also been primarily detected in bile, feces, urine, and blood. Within the cell, chenodeoxycholic acid glycine conjugate is primarily located in the membrane (predicted from logP) and cytoplasm. Chenodeoxycholic acid glycine conjugate and glycocholic acid can be biosynthesized from chenodeoxycholoyl-CoA and glycine through its interaction with the enzyme bile acid-coa:amino acid N-acyltransferase. In humans, chenodeoxycholic acid glycine conjugate is involved in bile acid biosynthesis pathway, the cerebrotendinous xanthomatosis (CTX) pathway, congenital bile acid synthesis defect type III pathway, and congenital bile acid synthesis defect type II pathway. Chenodeoxycholic acid glycine conjugate is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, the familial hypercholanemia (fhca) pathway, and 27-hydroxylase deficiency.
Brand Name:
Vulcanchem
CAS No.:
640-79-9
VCID:
VC0007322
InChI:
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21-,24?,25+,26-/m1/s1
SMILES:
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Molecular Formula:
C₂₆H₄₃NO₅
Molecular Weight:
449.6 g/mol
Chenodeoxycholic acid glycine conjugate
CAS No.: 640-79-9
Inhibitors
VCID: VC0007322
Molecular Formula: C₂₆H₄₃NO₅
Molecular Weight: 449.6 g/mol
CAS No. | 640-79-9 |
---|---|
Product Name | Chenodeoxycholic acid glycine conjugate |
Molecular Formula | C₂₆H₄₃NO₅ |
Molecular Weight | 449.6 g/mol |
IUPAC Name | 2-[[(4R)-4-[(3R,5S,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19?,20?,21-,24?,25+,26-/m1/s1 |
Standard InChIKey | GHCZAUBVMUEKKP-GYPHWSFCSA-N |
Isomeric SMILES | C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES | CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Physical Description | Solid |
Description | Chenodeoxycholic acid glycine conjugate, also known as (23R)-hydroxychenodeoxycholylglycine or 12-deoxycholylglycine, belongs to the class of organic compounds known as glycinated bile acids and derivatives. Glycinated bile acids and derivatives are compounds with a structure characterized by the presence of a glycine linked to a bile acid skeleton. Chenodeoxycholic acid glycine conjugate is considered to be a practically insoluble (in water) and relatively neutral molecule. Chenodeoxycholic acid glycine conjugate has been found in human hepatic tissue and prostate tissues, and has also been primarily detected in bile, feces, urine, and blood. Within the cell, chenodeoxycholic acid glycine conjugate is primarily located in the membrane (predicted from logP) and cytoplasm. Chenodeoxycholic acid glycine conjugate and glycocholic acid can be biosynthesized from chenodeoxycholoyl-CoA and glycine through its interaction with the enzyme bile acid-coa:amino acid N-acyltransferase. In humans, chenodeoxycholic acid glycine conjugate is involved in bile acid biosynthesis pathway, the cerebrotendinous xanthomatosis (CTX) pathway, congenital bile acid synthesis defect type III pathway, and congenital bile acid synthesis defect type II pathway. Chenodeoxycholic acid glycine conjugate is also involved in a few metabolic disorders, which include the zellweger syndrome pathway, the familial hypercholanemia (fhca) pathway, and 27-hydroxylase deficiency. |
Solubility | 3.15 mg/L (at 20 °C) |
Synonyms | Acid, Glycochenodeoxycholic Chenodeoxycholate, Glycine Chenodeoxycholylglycine Glycine Chenodeoxycholate Glycochenodeoxycholate Glycochenodeoxycholic Acid |
Reference | [1]. Spivey JR, et al. Glycochenodeoxycholate-induced lethal hepatocellular injury in rat hepatocytes. Role of ATP depletion and cytosolic free calcium. J Clin Invest. 1993 Jul;92(1):17-24.[2]. Gonzalez B, et al. Glycochenodeoxycholic acid (GCDC) induced hepatocyte apoptosis is associated with early modulation of intracellular PKC activity. Mol Cell Biochem. 2000 Apr;207(1-2):19-27.[3]. Tsuchiya S, et al. Involvement of endoplasmic reticulum in glycochenodeoxycholic acid-induced apoptosis in rathepatocytes. Toxicol Lett. 2006 Oct 10;166(2):140-9. |
PubChem Compound | 22833540 |
Last Modified | Nov 17 2021 |
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